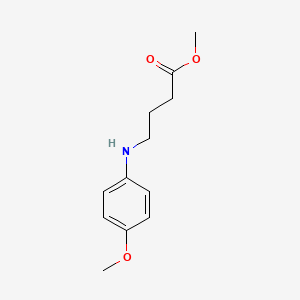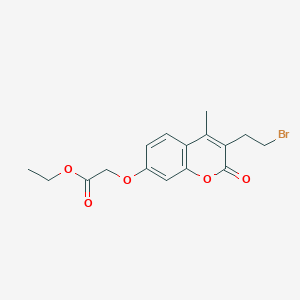
1-Hydroxy-p-carborane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-p-carborane is a boron-containing compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of carborane, which is a cluster of boron atoms and carbon atoms. 1-Hydroxy-p-carborane has been extensively studied for its potential applications in the field of medicine, particularly in cancer treatment.
Mechanism Of Action
The mechanism of action of 1-Hydroxy-p-carborane is not fully understood. However, studies have shown that the compound can induce apoptosis in cancer cells by activating the mitochondrial pathway. The compound has also been shown to inhibit the activation of NF-kB, a protein that is involved in the regulation of inflammation.
Biochemical And Physiological Effects
1-Hydroxy-p-carborane has been shown to exhibit several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and exhibit anti-inflammatory properties. Additionally, studies have shown that the compound can inhibit the activity of certain enzymes, such as metalloproteinases, which are involved in cancer cell invasion and metastasis.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Hydroxy-p-carborane in lab experiments is its unique properties. The compound is highly stable and can be easily synthesized, making it a convenient candidate for research. However, one of the limitations of using 1-Hydroxy-p-carborane is its toxicity. The compound can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-Hydroxy-p-carborane. One potential area of research is the development of new derivatives of the compound with enhanced anti-cancer properties. Additionally, research can focus on the development of new methods for synthesizing the compound, which can improve its efficiency and reduce its toxicity. Furthermore, research can focus on the development of new drug delivery systems for 1-Hydroxy-p-carborane, which can improve its effectiveness in cancer treatment.
Synthesis Methods
The synthesis of 1-Hydroxy-p-carborane is a complex process that involves several steps. The most common method of synthesis involves the reaction of p-carborane with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of 1-Hydroxy-p-carborane as a white solid.
Scientific Research Applications
1-Hydroxy-p-carborane has been extensively studied for its potential applications in the field of medicine. The compound has been shown to exhibit anti-cancer properties, making it a promising candidate for cancer treatment. Studies have shown that 1-Hydroxy-p-carborane can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The compound has also been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
CAS RN |
54360-43-9 |
|---|---|
Product Name |
1-Hydroxy-p-carborane |
Molecular Formula |
C₂H₁₂B₁₀O |
Molecular Weight |
160.23 |
synonyms |
1-Hydroxy-1,12-dicarba-closo-dodecaborane; p-Carboran-1-ol; 1,12-Dicarbadodecaboran(12)-1-ol; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



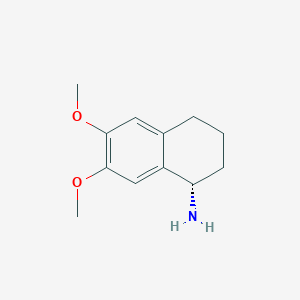
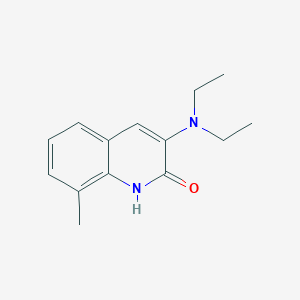
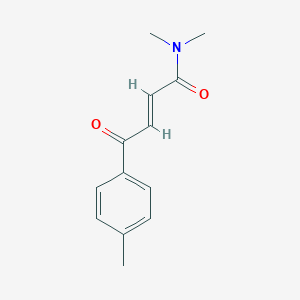
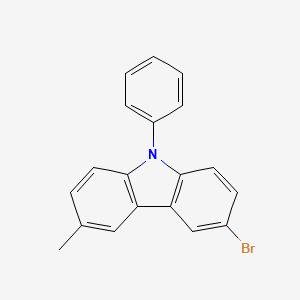
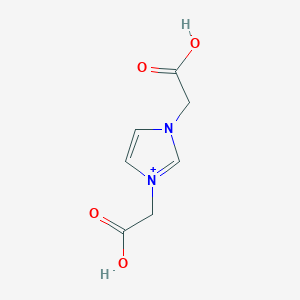
![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)
